2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione
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Overview
Description
2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione is a versatile chemical compound with a unique structure that finds applications in various fields, including pharmaceuticals, medicinal chemistry, and drug discovery
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione typically involves the reaction of 2,4-dichlorobenzyl chloride with isoquinoline-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-[(2,4-dichlorobenzyl)oxy]benzaldehyde: Shares a similar benzyl group but differs in its aldehyde functional group.
2,4-Dichlorobenzaldehyde: Contains the same dichlorobenzyl moiety but lacks the isoquinolinedione structure.
Uniqueness
2-[(2,4-dichlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione is unique due to its combination of the isoquinolinedione core with the 2,4-dichlorobenzyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxy]-4H-isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c17-12-6-5-11(14(18)8-12)9-22-19-15(20)7-10-3-1-2-4-13(10)16(19)21/h1-6,8H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEYCNIGBOBJHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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